molecular formula C15H17NO4 B7696102 (2-hydroxy-6-methoxyquinolin-3-yl)methyl isobutyrate

(2-hydroxy-6-methoxyquinolin-3-yl)methyl isobutyrate

Cat. No. B7696102
M. Wt: 275.30 g/mol
InChI Key: GYCLTPIGVDWVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Advantages and Limitations for Lab Experiments

(2-hydroxy-6-methoxyquinolin-3-yl)methyl isobutyrate has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on (2-hydroxy-6-methoxyquinolin-3-yl)methyl isobutyrate. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its pharmacological activity. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.

Synthesis Methods

The synthesis of (2-hydroxy-6-methoxyquinolin-3-yl)methyl isobutyrate involves the reaction of 2-hydroxy-6-methoxyquinoline with isobutyric acid chloride in the presence of triethylamine. The reaction proceeds through an esterification process, and the resulting product is purified using column chromatography. This method has been reported to yield this compound in good to excellent yields.

Scientific Research Applications

(2-hydroxy-6-methoxyquinolin-3-yl)methyl isobutyrate has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9(2)15(18)20-8-11-6-10-7-12(19-3)4-5-13(10)16-14(11)17/h4-7,9H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCLTPIGVDWVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1=CC2=C(C=CC(=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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